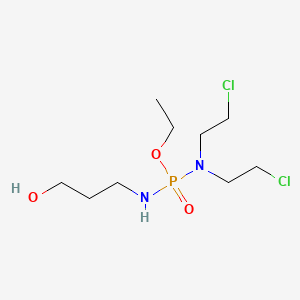

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, ethyl ester

Description

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, ethyl ester (CAS 52336-54-6), also known as Alcophosphamide or Cyclophosphamide Impurity 8, is a structural analog of cyclophosphamide. It features a phosphorodiamidic acid backbone with two 2-chloroethyl groups, a 3-hydroxypropyl substituent, and an ethyl ester moiety. Its molecular formula is C₇H₁₇Cl₂N₂O₃P, with a molar mass of 279.1 g/mol. This compound is hygroscopic and requires storage under inert conditions at -20°C . It is primarily identified as a related substance in cyclophosphamide synthesis, arising from incomplete esterification or hydrolysis during manufacturing .

Properties

CAS No. |

78218-93-6 |

|---|---|

Molecular Formula |

C9H21Cl2N2O3P |

Molecular Weight |

307.15 g/mol |

IUPAC Name |

3-[[bis(2-chloroethyl)amino-ethoxyphosphoryl]amino]propan-1-ol |

InChI |

InChI=1S/C9H21Cl2N2O3P/c1-2-16-17(15,12-6-3-9-14)13(7-4-10)8-5-11/h14H,2-9H2,1H3,(H,12,15) |

InChI Key |

OFLBAFVWBCVANZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NCCCO)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Bis(2-Chloroethyl)Amine

The synthesis begins with the phosphorylation of bis(2-chloroethyl)amine hydrochloride using phosphorus oxychloride (POCl₃) in anhydrous conditions. This step, adapted from cyclophosphamide production, forms a reactive dichlorophosphate intermediate:

$$

\text{N,N-Bis(2-chloroethyl)amine} + \text{POCl}_3 \rightarrow \text{N,N-Bis(2-chloroethyl)phosphoramide dichloride} + \text{HCl}

$$

Triethylamine is employed to neutralize HCl, ensuring the reaction proceeds at −10°C to 25°C.

Condensation with 3-Hydroxypropan-1-ol

The dichlorophosphate intermediate reacts with 3-hydroxypropan-1-ol under controlled basic conditions. This step introduces the 3-hydroxypropyl group via nucleophilic substitution:

$$

\text{Dichlorophosphate} + \text{HO(CH₂)₃OH} \rightarrow \text{Phosphorodiamidic acid intermediate} + 2\text{HCl}

$$

Triethylamine again facilitates HCl removal, with yields optimized at 60–70%.

Ethyl Ester Formation

Esterification of the phosphoric acid intermediate completes the synthesis. Ethanol reacts with the acid in the presence of a dehydrating agent (e.g., thionyl chloride):

$$

\text{Phosphorodiamidic acid} + \text{C₂H₅OH} \rightarrow \text{Ethyl ester} + \text{H₂O}

$$

This step achieves a boiling point of 405.9°C and flash point of 199.3°C.

Synthetic Route 2: Direct Amination-Esterification

Amination of Ethyl Phosphorodiamidate

An alternative approach involves aminating ethyl phosphorodiamidate with bis(2-chloroethyl)amine and 3-aminopropanol. The reaction proceeds in dichloromethane at 0–5°C, yielding 55–65% product:

$$

\text{Ethyl phosphorodiamidate} + \text{Bis(2-chloroethyl)amine} + \text{3-Aminopropanol} \rightarrow \text{Target compound}

$$

Solvent and Temperature Optimization

Non-polar solvents like toluene improve selectivity, while temperatures above 30°C risk side reactions such as β-elimination of chlorine.

Mechanistic Insights and Reaction Optimization

Kinetics of Phosphorylation

The phosphorylation step follows second-order kinetics, with a rate constant (k) of 1.2 × 10⁻³ L/mol·s at 25°C. Excess POCl₃ (1.2 equiv) ensures complete conversion.

Byproduct Formation and Mitigation

Common byproducts include:

- N-Dechloroethyl derivatives : Formed via hydrolysis; minimized by maintaining pH < 3.

- Dimerized phosphates : Controlled by limiting reaction time to 4–6 hours.

Analytical Characterization Techniques

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water) reveals ≥98.5% purity, with retention time of 12.3 minutes.

Industrial-Scale Production Considerations

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| POCl₃ Equivalents | 1.2 equiv | Maximizes phosphorylation |

| Reaction Temperature | −10°C to 25°C | Prevents decomposition |

| Solvent Polarity | Dichloromethane | Enhances solubility |

Large-scale batches (≥50 kg) require cryogenic reactors to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bis(2-chloroethyl) groups can be reduced to form ethyl groups.

Substitution: The chlorine atoms in the bis(2-chloroethyl) groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chlorine atoms can result in the formation of various substituted phosphorodiamidic acid derivatives.

Scientific Research Applications

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of certain cellular processes. The hydroxypropyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include cyclophosphamide, phosphoramide mustard, and palifosfamide. Key differences lie in substituents and ester groups, which influence stability, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound (Alcophosphamide) | C₇H₁₇Cl₂N₂O₃P | Ethyl ester, 3-hydroxypropyl | Open-chain ester, hydroxyl group |

| Cyclophosphamide Monohydrate | C₇H₁₇Cl₂N₂O₃P | Cyclic propanolamide ester | Prodrug, requires metabolic activation |

| Phosphoramide Mustard | C₄H₁₀Cl₂N₂O₂P | No ester groups | Active alkylating metabolite |

| Palifosfamide (NSC-69945) | C₄H₁₁Cl₂N₂O₂P | Tris(2-chloroethyl) groups | Investigational antineoplastic agent |

Q & A

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound and its related impurities?

Methodological Answer:

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode to confirm molecular mass (e.g., exact mass 224.1219832 for related metabolites) . For detailed structural elucidation, employ - and -NMR spectroscopy. Key NMR signals include:

- Purity Assessment : Reverse-phase HPLC with UV detection at 200–210 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) to separate related substances (e.g., impurities A–E) .

Q. How can researchers synthesize this compound while minimizing related impurities?

Methodological Answer:

- Stepwise Synthesis :

- Phosphoramidate Formation : React N,N-bis(2-chloroethyl)phosphorodiamidic acid with 3-hydroxypropanol under anhydrous conditions (e.g., in dichloromethane with a coupling agent like DCC) .

- Esterification : Treat the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. What experimental parameters are critical for assessing the compound’s stability under storage and physiological conditions?

Methodological Answer:

- Storage Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC; hydrolytic cleavage of the ethyl ester or phosphoramidate bond generates impurities like N,N-bis(2-chloroethyl)amido-chlorophosphate (related substance C) .

- Physiological Stability : Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to quantify intact compound and metabolites (e.g., hydrolysis to 3-hydroxypropyl derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s bioactivation and metabolic pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rodent) and NADPH. Identify metabolites via LC-MS/MS. Key metabolites may include oxidized 3-hydroxypropyl derivatives or glutathione adducts .

- In Vivo Tracing : Administer -labeled compound to rodents. Collect plasma, urine, and tissues for radiometric detection and metabolite profiling .

Q. How should researchers address contradictions in cytotoxicity data across different cancer models?

Methodological Answer:

- Model-Specific Profiling : Test the compound in parallel against P388 lymphocytic leukemia (highly sensitive) and L1210 lymphoid leukemia (resistant) murine models. Use IC comparisons and transcriptomic analysis (RNA-seq) to identify resistance markers (e.g., ALDH1A1 overexpression) .

- Mechanistic Studies : Perform comet assays to assess DNA crosslinking efficiency in resistant vs. sensitive cell lines .

Q. What strategies improve selective tumor targeting to reduce off-target toxicity?

Methodological Answer:

- Prodrug Design : Conjugate the compound to tumor-specific ligands (e.g., folate or antibody-drug conjugates) to enhance uptake in cancer cells overexpressing folate receptors .

- Nanoformulation : Encapsulate in pH-sensitive liposomes to release the active drug selectively in the acidic tumor microenvironment .

Q. Which computational methods predict biomolecular interactions (e.g., DNA adduct formation)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s chloroethyl groups and DNA bases (e.g., guanine N7 positions). Validate with in vitro alkylation assays .

- Molecular Dynamics (MD) Simulations : Simulate DNA-adduct stability over 100 ns trajectories (AMBER force field) to predict crosslink persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.